1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one
1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one
Brand Name:
Vulcanchem
CAS No.:
31487-82-8
VCID:
VC0471537
InChI:
InChI=1S/C22H18O2/c23-21(16-15-18-9-3-1-4-10-18)20-13-7-8-14-22(20)24-17-19-11-5-2-6-12-19/h1-16H,17H2/b16-15+
SMILES:
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3
Molecular Formula:
C22H18O2
Molecular Weight:
314.4g/mol
1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one
CAS No.: 31487-82-8
Main Products
VCID: VC0471537
Molecular Formula: C22H18O2
Molecular Weight: 314.4g/mol
CAS No. | 31487-82-8 |
---|---|
Product Name | 1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one |
Molecular Formula | C22H18O2 |
Molecular Weight | 314.4g/mol |
IUPAC Name | (E)-3-phenyl-1-(2-phenylmethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C22H18O2/c23-21(16-15-18-9-3-1-4-10-18)20-13-7-8-14-22(20)24-17-19-11-5-2-6-12-19/h1-16H,17H2/b16-15+ |
Standard InChIKey | MEOINBGIBHDCGD-FOCLMDBBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)/C=C/C3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3 |
PubChem Compound | 5709319 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume